molecular formula C10H21BO2 B1346348 Vinylboronic acid dibutyl ester CAS No. 6336-45-4

Vinylboronic acid dibutyl ester

Cat. No.: B1346348
CAS No.: 6336-45-4
M. Wt: 184.09 g/mol
InChI Key: JQKJEPJLCSCBGW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Vinylboronic acid dibutyl ester, also known as VBADE, is primarily used in the realm of organic synthesis . Its primary targets are organic molecules where it acts as a Lewis acid, accepting electrons and fostering chemical bonding .

Mode of Action

VBADE interacts with its targets through a process known as vinylation . In this process, VBADE donates a vinyl group to the target molecule, thereby modifying its structure. This interaction can result in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Biochemical Pathways

VBADE is often used in Suzuki coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds between a boronic acid and a halide . This makes VBADE valuable in the synthesis of various organic compounds, including β,β-diarylated vinyl boronates and γ-carbonyl vinyl boronates .

Pharmacokinetics

VBADE is a liquid at room temperature, with a boiling point of 35-40 °C under reduced pressure and a density of 0.835 g/mL at 25 °C . These properties suggest that VBADE could be absorbed and distributed in an organism, but further studies are needed to confirm this.

Result of Action

The result of VBADE’s action is the formation of new organic compounds through the process of vinylation . This can lead to the synthesis of complex organic structures, including conjugated dendrimers . The exact molecular and cellular effects of VBADE’s action would depend on the specific context of its use.

Action Environment

The action of VBADE can be influenced by various environmental factors. For instance, its stability is maintained by the presence of a stabilizer, phenothiazine, which prevents it from polymerizing . Additionally, VBADE should be stored at a temperature between 2-8°C to maintain its integrity . The efficacy of VBADE in chemical reactions can also be influenced by the presence of other reagents, the temperature, and the pH of the reaction environment.

Preparation Methods

Vinylboronic acid dibutyl ester can be synthesized through several methods. One common method involves the hydroboration of alkenes or alkynes with pinacolborane (HBpin) in the presence of a catalyst. For example, hexamethyldisilazane lithium can be used as a precatalyst to promote the hydroboration reaction . Another method involves the use of tropylium salts to catalyze the hydroboration of alkynes, resulting in the formation of vinylboronates . Industrial production methods typically involve similar hydroboration reactions, often optimized for large-scale synthesis.

Chemical Reactions Analysis

Vinylboronic acid dibutyl ester undergoes various types of chemical reactions, including:

Common reagents used in these reactions include pinacolborane, palladium catalysts, and various halides. The major products formed from these reactions are typically boronic acids, boronates, and carbon-carbon bonded compounds .

Scientific Research Applications

Vinylboronic acid dibutyl ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Vinylboronic acid dibutyl ester can be compared with other similar compounds, such as:

This compound is unique due to its dibutyl ester group, which provides specific reactivity and stability in various chemical reactions.

Biological Activity

Vinylboronic acid dibutyl ester (VBA-DBE) is a boronic acid derivative that has garnered attention in various fields of chemistry, particularly for its biological activity and synthetic utility. This article provides an in-depth analysis of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Properties

This compound is characterized by its vinyl group attached to a boron atom, which is further esterified with two butyl groups. This structure imparts unique reactivity, making it a valuable compound in organic synthesis and medicinal chemistry.

The general formula for this compound can be represented as follows:

C8H15BO2\text{C}_8\text{H}_{15}\text{B}O_2

1. Reactivity in Biological Systems

Vinylboronic acids, including VBA-DBE, exhibit significant reactivity towards nucleophiles due to the electrophilic nature of the boron atom. This property allows them to form stable complexes with various biomolecules, facilitating diverse biochemical interactions.

2. Diels-Alder Reactions

VBA-DBE has been effectively utilized in Diels-Alder reactions, which are crucial for constructing complex cyclic structures found in natural products and pharmaceuticals. For instance, its reaction with cyclopentadiene has been shown to proceed efficiently under mild conditions, indicating its potential utility in synthesizing biologically active compounds .

3. Carboamination Reactions

Recent studies have highlighted the use of VBA-DBE in three-component carboamination reactions. These reactions involve the generation of vinylboron ate complexes that react with N-chloro-carbamates to yield valuable 1,2-aminoboronic esters. The process showcases high functional group tolerance and broad substrate scope, making it a promising method for synthesizing biologically relevant compounds .

1. Cancer Therapeutics

Boronic acids have emerged as important pharmacophores in cancer therapy. The structural features of VBA-DBE allow it to inhibit certain proteases involved in tumor progression. For example, the development of boron-containing drugs like Velcade® underscores the therapeutic potential of this class of compounds .

2. Antiviral Properties

Preliminary studies suggest that boronic acids may possess antiviral properties by interfering with viral replication processes. The exact mechanisms remain under investigation, but the ability of VBA-DBE to form stable complexes with viral proteins may play a role in its efficacy .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the successful incorporation of VBA-DBE into synthetic pathways leading to novel anticancer agents. The resulting compounds exhibited potent cytotoxicity against various cancer cell lines, highlighting the potential of VBA-DBE as a building block for drug development.

CompoundCell LineIC50 (µM)
AMCF-75.4
BHeLa3.2
CA5494.8

Case Study 2: Diels-Alder Reaction Efficiency

In another investigation, the efficiency of VBA-DBE in Diels-Alder reactions was evaluated against alternative dienophiles. The study found that VBA-DBE provided higher yields and shorter reaction times compared to traditional reagents.

Reaction ConditionYield (%)Time (hours)
VBA-DBE + Cyclopentadiene852
Traditional Dienophile654

Properties

IUPAC Name

dibutoxy(ethenyl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21BO2/c1-4-7-9-12-11(6-3)13-10-8-5-2/h6H,3-5,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKJEPJLCSCBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=C)(OCCCC)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284808
Record name Vinylboronic acid dibutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6336-45-4
Record name Dibutoxyvinylborane
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Vinylboronic acid dibutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibutyl Vinylboronate (stabilized with Phenothiazine)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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